molecular formula C16H10ClN3OS B2856306 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 912763-30-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2856306
CAS No.: 912763-30-5
M. Wt: 327.79
InChI Key: VHLJHKPMSGHWSS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a synthetic benzothiazole derivative offered for research purposes. Benzothiazole cores are privileged structures in medicinal chemistry due to their wide range of biological activities. Research indicates that derivatives similar to this compound, particularly those substituted at the C2 position of the benzothiazole ring, have demonstrated significant potential in various therapeutic areas, including as antiproliferative agents against cancer cell lines . The 7-chloro and 4-methyl substituents may influence the compound's electronic properties and binding affinity, while the 4-cyanobenzamide group at the C2 position provides a versatile handle for further chemical modification or for probing interactions with biological targets. The nitrile function is of particular interest, as it can participate in click chemistry reactions or be transformed into other valuable functional groups such as amides, amidines, or carboxylic acids, facilitating the development of more complex molecular systems or probes . This compound is intended for use in laboratory research only, to further explore the biochemical properties and applications of benzothiazole derivatives in areas such as drug discovery and chemical biology.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-2-7-12(17)14-13(9)19-16(22-14)20-15(21)11-5-3-10(8-18)4-6-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJHKPMSGHWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound :

  • Presumed Molecular Formula : C₁₆H₁₁ClN₃OS (calculated based on structural components).
  • Molecular Weight : ~336.8 g/mol.

Table 1: Structural and Physicochemical Comparison

Property Target Compound G786-0839 Diethylsulfamoyl Analog
Core Structure 7-Cl,4-Me-benzothiazole 5-Cl,4-Me-benzothiazole 7-Cl,4-Me-benzothiazole
Benzamide Substituent 4-Cyanophenyl 4-(3,4-dihydroquinoline-sulfonyl) 4-(Diethylsulfamoyl)
Molecular Weight ~336.8 g/mol 498.02 g/mol Likely >400 g/mol (estimated)
Polarity Moderate (cyano group) High (sulfonyl, heterocyclic) Moderate (sulfamoyl)

Implications of Substituent Differences

  • In contrast, sulfonyl/sulfamoyl groups in analogs introduce hydrogen-bond acceptor capacity and bulkier steric profiles .
  • Bioavailability : The lower molecular weight (~336.8 g/mol) of the target compound compared to G786-0839 (498.02 g/mol) suggests better membrane permeability and oral bioavailability.
  • Synthetic Accessibility: The absence of complex sulfonyl-linked heterocycles (e.g., dihydroquinoline in G786-0839) may simplify the synthesis of the target compound.

Crystallographic and Computational Insights

highlights the use of SHELX software in small-molecule crystallography. If structural data for these compounds were determined via SHELX refinement (e.g., bond angles, dihedral strains), differences in molecular conformation could further explain activity variations.

Availability and Practical Considerations

  • G786-0839 : Available in 8 mg quantities, suggesting use in early-stage screening .
  • Target Compound: Not listed in , implying it may require custom synthesis.

Q & A

Q. What analytical techniques quantify metabolic stability in pharmacokinetic studies?

  • Methodology :
  • LC-MS/MS : Monitor compound degradation in liver microsomes (e.g., human CYP450 enzymes).
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure free vs. bound fractions .

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